Syntide-2

Vue d'ensemble

Description

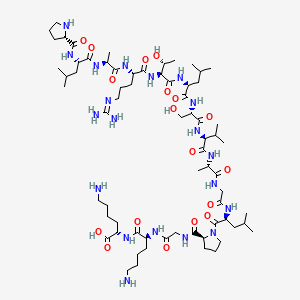

Syntide-2: est un peptide synthétique reconnu principalement comme un substrat pour la protéine kinase II dépendante du calcium/calmoduline (CaMKII). Ce composé est largement utilisé en recherche biochimique et en biologie cellulaire en raison de sa séquence spécifique, qui lui permet d'interagir avec certaines protéines kinases. La séquence de this compound est Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Applications De Recherche Scientifique

Chemistry: Syntide-2 is used as a model substrate to study the specificity and activity of various kinases. It helps in understanding the phosphorylation mechanisms and the role of kinases in cellular signaling.

Biology: In cellular biology, this compound is employed to investigate signal transduction pathways. It serves as a tool to dissect the roles of CaMKII and PKC in various cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: this compound’s role in kinase activity assays makes it valuable in drug discovery and development. It is used to screen potential kinase inhibitors, which could lead to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: In the biotechnology industry, this compound is utilized in the development of diagnostic assays and research tools. Its well-characterized sequence and reactivity make it a reliable standard for various analytical techniques .

Mécanisme D'action

Target of Action

Syntide-2 is a synthetic peptide recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII) . The sequence of this compound is homologous to phosphorylation site 2 on glycogen synthase , a target of CaMKII action . It’s also reported that numerous kinase enzymes including CaMKV and Raf-1 recognize this compound as a substrate .

Mode of Action

This compound interacts with its targets, primarily CaMKII, by serving as a substrate for the enzyme . The interaction of this compound with CaMKII and other kinases leads to its phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CaMKII signaling pathway . As a substrate of CaMKII, this compound plays a role in the phosphorylation events mediated by this enzyme . .

Result of Action

The phosphorylation of this compound by CaMKII and other kinases is the primary molecular result of the compound’s action

Analyse Biochimique

Biochemical Properties

Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CaMKII

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Syntide-2 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus implique généralement les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Déprotection : du groupe réactif de l'acide aminé.

Couplage : du prochain acide aminé dans la séquence.

Répétition : des étapes de déprotection et de couplage jusqu'à ce que la séquence peptidique complète soit assemblée.

Clivage : du peptide de la résine et déprotection finale des chaînes latérales.

Méthodes de production industrielle : Dans un environnement industriel, la synthèse de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des étapes de purification rigoureuses, généralement en utilisant une chromatographie liquide haute performance (HPLC), pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Syntide-2 subit principalement des réactions de phosphorylation, où un groupe phosphate est ajouté au peptide par des kinases telles que la CaMKII. Cette réaction est cruciale pour l'étude de l'activité des kinases et des voies de signalisation.

Réactifs et conditions courants :

Kinases : La CaMKII et la protéine kinase C (PKC) sont couramment utilisées pour phosphoryler this compound.

Tampons : Le tampon phosphate salin (PBS) ou le tampon Tris-salin (TBS) sont utilisés pour maintenir le pH pendant les réactions.

Cofacteurs : Les ions calcium (Ca²⁺) et la calmoduline sont essentiels à l'activité de la CaMKII.

Produits majeurs : Le principal produit de la réaction de phosphorylation est la forme phosphorylée de this compound, qui peut être analysée à l'aide de techniques telles que la spectrométrie de masse ou le Western blotting .

Applications de recherche scientifique

Chimie : this compound est utilisé comme substrat modèle pour étudier la spécificité et l'activité de diverses kinases. Il aide à comprendre les mécanismes de phosphorylation et le rôle des kinases dans la signalisation cellulaire.

Biologie : En biologie cellulaire, this compound est utilisé pour étudier les voies de transduction du signal. Il sert d'outil pour disséquer les rôles de la CaMKII et de la PKC dans divers processus cellulaires, y compris la croissance cellulaire, la différenciation et l'apoptose.

Médecine : Le rôle de this compound dans les tests d'activité des kinases le rend précieux dans la découverte et le développement de médicaments. Il est utilisé pour cribler les inhibiteurs de kinases potentiels, ce qui pourrait conduire à de nouveaux agents thérapeutiques pour des maladies telles que le cancer et les maladies neurodégénératives.

Industrie : Dans l'industrie biotechnologique, this compound est utilisé dans le développement de tests diagnostiques et d'outils de recherche. Sa séquence bien caractérisée et sa réactivité en font un standard fiable pour diverses techniques analytiques .

Mécanisme d'action

This compound exerce ses effets en servant de substrat pour la CaMKII et la PKC. Lorsque ces kinases phosphorylent this compound, elles transfèrent un groupe phosphate de l'adénosine triphosphate (ATP) vers des résidus spécifiques de sérine ou de thréonine dans le peptide. Cet événement de phosphorylation est un mécanisme de régulation clé dans de nombreux processus cellulaires. Les cibles moléculaires de this compound comprennent les sites actifs de la CaMKII et de la PKC, où le peptide se lie et subit une phosphorylation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Syntide-1 : Un autre substrat peptidique synthétique pour la CaMKII, différent de Syntide-2 en termes de séquence.

Peptide de la synthase du glycogène-2 : Un substrat pour la CaMKII, homologue au site de phosphorylation de la synthase du glycogène.

Kemptide : Un substrat peptidique synthétique pour la protéine kinase A (PKA), utilisé dans des tests d'activité des kinases similaires.

Unicité de this compound : this compound est unique en raison de sa séquence spécifique, ce qui en fait un substrat privilégié pour la CaMKII. Sa capacité à interagir sélectivement avec la CaMKII et la PKC permet des études précises des rôles de ces kinases dans la signalisation cellulaire. Contrairement à d'autres substrats, la séquence de this compound fournit un équilibre de résidus hydrophobes et hydrophiles, améliorant sa solubilité et sa réactivité dans les milieux aqueux.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-TYKVATLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148504 | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108334-68-5 | |

| Record name | Syntide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

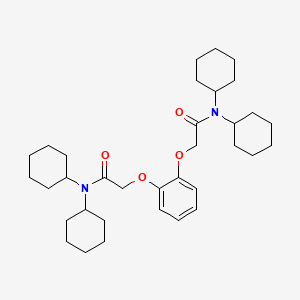

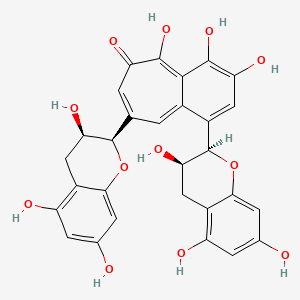

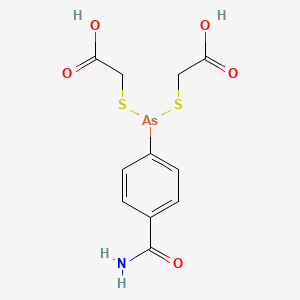

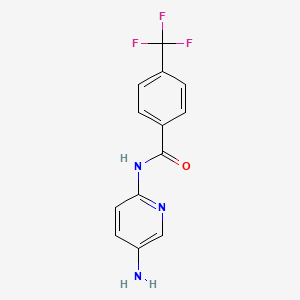

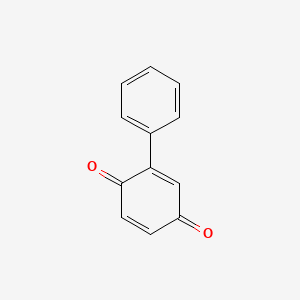

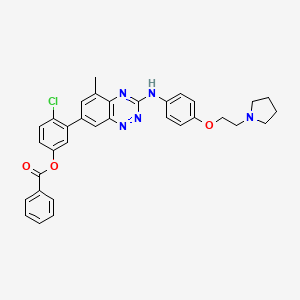

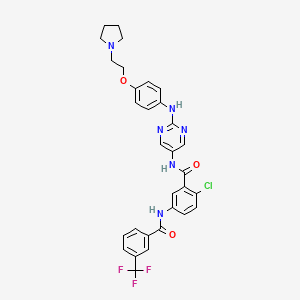

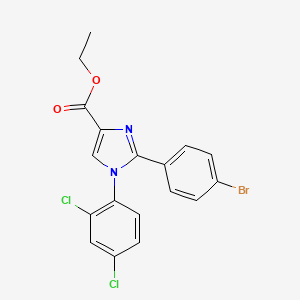

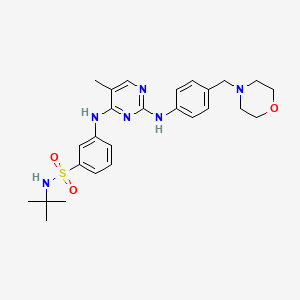

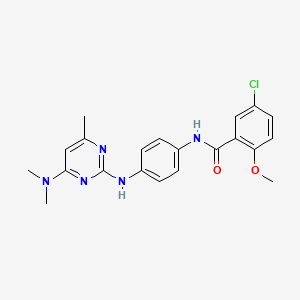

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)

![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)

![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)